(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine
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Overview
Description
(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine: is an organic compound that belongs to the class of amines It features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and appropriate alkylating agents.
Alkylation: The quinoline ring is alkylated at the 7-position using a suitable alkylating agent under basic conditions. This step introduces the quinolin-7-yl group.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 1-position of the propan-1-amine chain. This step may involve the use of reagents such as ammonia or primary amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products:
Oxidation Products: Quinoline N-oxides and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.
Drug Development: It may be explored as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Agrochemicals: It may be utilized in the synthesis of agrochemicals for crop protection and enhancement.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors in biological systems, modulating their activity and leading to downstream effects.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It can influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
(2S)-2-Methyl-3-phenylpropanoic acid: This compound shares a similar structural motif but differs in the presence of a phenyl group instead of a quinoline ring.
(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
Uniqueness:
Quinoline Ring: The presence of the quinoline ring in (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine imparts unique chemical and biological properties compared to other similar compounds.
Functional Group: The amine group in the compound allows for diverse chemical modifications and interactions with biological targets, enhancing its versatility in various applications.
Properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-7-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(9-14)7-11-4-5-12-3-2-6-15-13(12)8-11/h2-6,8,10H,7,9,14H2,1H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLKMQYFVQRJF-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=CC=N2)C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=CC=N2)C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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